molecular formula C18H14ClN3O3S B2781085 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 1114635-70-9

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B2781085
CAS No.: 1114635-70-9
M. Wt: 387.84
InChI Key: DHHJPKTZNBXRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 4-chlorobenzamide core linked to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety.

Properties

IUPAC Name

4-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHJPKTZNBXRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the Hedgehog signaling pathway, which is crucial in the development and progression of certain cancers .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 6-methanesulfonylpyridazine substituent. Comparisons with analogs highlight how substituent modifications influence properties:

Table 1: Key Structural Differences and Implications
Compound Name Substituent Features Molecular Weight Key Properties/Applications
Target Compound 6-Methanesulfonylpyridazinyl ~407.8* Potential enzyme inhibition (inferred)
4-Chloro-N-(3-((E)-3-(4-Hydroxy-3-Methoxyphenyl)Acryloyl)Phenyl)Benzamide 4-Hydroxy-3-methoxyphenyl acryloyl ~421.8 P-glycoprotein inhibition; MDR reversal
4-Chloro-N-[3-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-yl)Phenyl]Benzamide 6-Dimethylamino-4-trifluoromethylpyridinyl 419.84 Enhanced lipophilicity; drug candidate
4-Chloro-N-[3-(Trifluoromethyl)Phenyl]Benzamide 3-Trifluoromethylphenyl 299.7 High metabolic stability; safety data available
N-(4-Chlorophenyl)-3-[6-Chloro-4-(Trifluoromethyl)Pyridin-2-yl]Benzamide 6-Chloro-4-trifluoromethylpyridinyl 411.2 Pesticidal/antimicrobial activity (inferred)

*Estimated based on molecular formula.

Key Observations:

Methanesulfonyl vs. Trifluoromethyl Groups: The methanesulfonyl group in the target compound enhances hydrogen-bond acceptor capacity compared to the electron-withdrawing trifluoromethyl group in . This difference may influence binding affinity to targets like P-glycoprotein or kinases .

Pyridazine vs. Pyridine Rings :

  • The pyridazine ring in the target compound (vs. pyridine in ) offers two adjacent nitrogen atoms, enabling stronger π-π stacking and hydrogen bonding. This could enhance selectivity in enzyme inhibition .

Biological Activity Trends :

  • Compounds with acryloyl () or chalcone () substituents show reversible P-glycoprotein inhibition or NLO activity, respectively. The target compound’s methanesulfonylpyridazine group may similarly modulate ATP-binding cassette transporters or kinase pathways.

Pharmacological and Physicochemical Properties

Key Findings:
  • The target compound’s methanesulfonyl group may improve solubility compared to highly lipophilic trifluoromethyl analogs (e.g., ).
  • Pyridazine-containing compounds (e.g., target compound, ) often exhibit better metabolic stability than pyridine derivatives due to reduced cytochrome P450 interactions .

Biological Activity

4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and related research findings associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H19ClN4O2SC_{20}H_{19}ClN_{4}O_{2}S. Its structure includes a chloro group, a methanesulfonyl group, and a pyridazine moiety, which are significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the methanesulfonyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with halogenated groups exhibit enhanced antimicrobial properties due to increased lipophilicity, allowing them to penetrate bacterial membranes more effectively .
  • Antitumor Activity : Some compounds in the same class have demonstrated cytotoxic effects against cancer cell lines. This activity is often linked to their ability to inhibit specific kinases or disrupt cellular signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Testing : In a study assessing various chloroacetamides, including derivatives similar to the target compound, results indicated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Escherichia coli and Candida albicans. The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring greatly influenced antimicrobial efficacy .
  • Cytotoxicity Assays : Research involving cell line assays demonstrated that compounds with similar structural features exhibited varying degrees of cytotoxicity against human cancer cell lines. For instance, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing promising results in inhibiting cell proliferation .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntitumor ActivityLipophilicity (Log P)
This compoundEffectiveModerateHigh
N-(4-chlorophenyl)-2-chloroacetamideHighLowModerate
N-(3-bromophenyl)-2-chloroacetamideModerateHighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.